molecular formula C17H21N3O3 B2524755 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034583-76-9

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2524755
CAS No.: 2034583-76-9
M. Wt: 315.373
InChI Key: IPNLXJRLBPQUCL-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2,1-ij]quinolin-4-one core fused with a urea group substituted by a tetrahydrofuran-2-ylmethyl moiety. The urea moiety enhances hydrogen-bonding capacity, which may improve target binding affinity, while the tetrahydrofuran (THF) substituent likely modulates lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

1-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-15-4-3-11-8-13(9-12-5-6-20(15)16(11)12)19-17(22)18-10-14-2-1-7-23-14/h8-9,14H,1-7,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNLXJRLBPQUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple-step organic reactions. The process may start with the construction of the pyrroloquinoline scaffold followed by functional group transformations to introduce the tetrahydrofuran and urea moieties. Reaction conditions often include:

  • Solvents such as dichloromethane or ethanol.

  • Catalysts like palladium or platinum.

  • Temperature regulation to optimize yields.

Industrial Production Methods

Industrial-scale production would involve optimizing these reactions for large-scale synthesis, likely incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can participate in a variety of reactions:

  • Oxidation: : Conversion to higher oxidation states under oxidative conditions.

  • Reduction: : Reduction of functional groups like ketones or nitro groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride or hydrogen gas with a metal catalyst.

  • Substitution reagents: : Alkyl halides or halogenating agents under suitable conditions.

Major Products

The reaction products vary depending on the reagent and conditions used but often include substituted quinolines, reduced urea derivatives, or oxidized pyrroloquinolines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is studied for its unique structural properties and reactivity, making it a subject of interest in synthetic and medicinal chemistry.

Biology

Biologically, it may interact with specific proteins or enzymes, presenting potential as a biochemical probe or drug candidate.

Medicine

In medicinal research, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure can interact with biological targets.

Industry

Industrially, it could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical with specific applications in materials science or pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects or changes in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolo[3,2,1-ij]quinolin-4-one Urea + THF-methyl ~395 (estimated) Urea for H-bonding; THF enhances lipophilicity
(Z)-4,4,6-Trimethyl-1-(4-oxo-2-thioxothiazolidin-5-ylidene)-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate Pyrrolo[3,2,1-ij]quinolin-4-one Thioxothiazolidinone + benzoate 555.1256 Thioxo group for redox activity; ester improves solubility
8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one Pyrrolo[3,2,1-ij]quinolin-4-one Acetyl 215.25 Ketone group for electrophilic interactions; simpler substituent
3-(4-Oxo-pyrrolo[3,2,1-ij]quinolin-8-yl)benzonitrile Pyrrolo[3,2,1-ij]quinolin-4-one Cyanoaryl ~330 (estimated) Nitrile for polar interactions; aromaticity may enhance π-stacking
(Z)-8-Fluoro-4,4,6-trimethyl-pyrrolo[3,2,1-ij]quinolin-1-ylidene-thiazolidinone Pyrrolo[3,2,1-ij]quinolin-4-one Fluoro + thioxoimidazolidinone 501.0869 Fluorine increases electronegativity; thioxo group for metal coordination

Key Observations :

  • The target compound ’s urea-THF combination is unique among analogs, balancing polarity (urea) and membrane permeability (THF).
  • Thioxothiazolidinone derivatives (e.g., ) prioritize redox activity but may exhibit higher metabolic instability.
  • Fluorinated analogs (e.g., ) demonstrate enhanced electronic effects but lack the urea’s H-bonding capacity.
Physicochemical Properties
  • Solubility: The THF-methyl group in the target compound likely improves lipid solubility compared to polar cyano () or ester () substituents.
  • Melting Points: Thioxothiazolidinone derivatives (e.g., 314–316°C for compound 12e ) exhibit higher melting points due to rigid planar structures, whereas the target compound’s urea linkage may reduce crystallinity.
  • Spectral Data: IR: The target’s urea C=O stretch (~1680–1700 cm⁻¹) aligns with similar carbonyl peaks in thioxothiazolidinones (1687 cm⁻¹ ). NMR: Aromatic protons in the target’s quinoline core resonate near δ 7.3–8.7 ppm, comparable to analogs like 12l (δ 7.09–8.74 ppm ).

Biological Activity

The compound 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea , with a CAS number of 2034583-76-9 , is a unique organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O3C_{17}H_{21}N_{3}O_{3} with a molecular weight of 315.37 g/mol . The structure features a pyrroloquinoline core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₂₁N₃O₃
Molecular Weight315.37 g/mol
CAS Number2034583-76-9

Antimicrobial Properties

Preliminary studies suggest that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial activity . For instance, related compounds have shown moderate potency against Plasmodium falciparum, indicating potential in treating malaria. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition.

Enzyme Inhibition

Studies indicate that compounds similar to this urea derivative may act as inhibitors of specific enzymes such as acetylcholinesterase (AChE). A related study found that certain quinoline derivatives demonstrated a high selectivity for AChE over butyrylcholinesterase (BChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The presence of the oxalamide functional group may facilitate binding to active sites on these targets, potentially leading to inhibition or modulation of their activity .

Case Studies

  • Antiplasmodial Activity : Research on similar pyrroloquinoline derivatives indicated promising results against chloroquine-sensitive and resistant strains of Plasmodium falciparum. This suggests that the compound could be developed into an effective antimalarial agent .
  • Neuroprotective Effects : A study exploring the neuroprotective properties of quinoline derivatives found that they could inhibit AChE effectively while displaying lower activity towards BChE. This selectivity is crucial for developing treatments for Alzheimer's disease .

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